molecular formula C19H24ClN5O3S B1430431 3-(1-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperidin-4-yl)oxazolidin-2-one CAS No. 1439823-17-2

3-(1-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperidin-4-yl)oxazolidin-2-one

Cat. No.: B1430431
CAS No.: 1439823-17-2
M. Wt: 437.9 g/mol
InChI Key: FUQQDGDDHVWDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 3-(1-((2-Chloro-4-Morpholinothieno[3,2-d]pyrimidin-6-yl)Methyl)piperidin-4-yl)oxazolidin-2-one CAS Number: 1439823-17-2 Molecular Formula: C₁₉H₂₄ClN₅O₃S Molar Mass: 437.94 g/mol .

This compound features a thieno[3,2-d]pyrimidine core substituted with:

  • A 2-chloro group at position 2.
  • A 4-morpholine ring at position 3.
  • A piperidin-4-yl group linked via a methyl bridge at position 4.
  • An oxazolidin-2-one ring attached to the piperidine moiety.

Properties

IUPAC Name

3-[1-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]piperidin-4-yl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O3S/c20-18-21-15-11-14(29-16(15)17(22-18)24-5-8-27-9-6-24)12-23-3-1-13(2-4-23)25-7-10-28-19(25)26/h11,13H,1-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQQDGDDHVWDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCOC2=O)CC3=CC4=C(S3)C(=NC(=N4)Cl)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101112956
Record name 2-Oxazolidinone, 3-[1-[[2-chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-4-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101112956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439823-17-2
Record name 2-Oxazolidinone, 3-[1-[[2-chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-4-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439823-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxazolidinone, 3-[1-[[2-chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-4-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101112956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperidin-4-yl)oxazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the initial formation of the thienopyrimidine core, followed by the introduction of the morpholine ring and the oxazolidinone moiety. Key steps in the synthesis may include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Morpholine Ring: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced to the thienopyrimidine core.

    Formation of the Oxazolidinone Moiety: This can be accomplished through cyclization reactions involving appropriate amino alcohols and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperidin-4-yl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the chloro position.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(1-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperidin-4-yl)oxazolidin-2-one exhibit significant anticancer properties. Specifically, studies have highlighted their ability to inhibit phosphoinositide 3-kinase (PI3K) activity, which is crucial in cancer cell proliferation and survival. The inhibition of PI3K has been linked to the suppression of tumor growth in various cancer models, including melanoma and breast cancer .

Table 1: Summary of Anticancer Studies

Study ReferenceCancer TypeMechanism of ActionOutcome
MelanomaPI3K inhibitionReduced tumor growth
Breast CancerLIMK inhibitionInduced apoptosis
GliomaModulation of cell signalingDecreased cell viability

Neuroprotective Effects

The compound's structural components indicate potential neuroprotective effects. Similar thienopyrimidine derivatives have been studied for their ability to modulate neurodegenerative pathways, particularly through the inhibition of kinases involved in neuronal death . These properties suggest that the compound may be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease.

Anti-inflammatory Properties

Compounds with similar scaffolds have shown anti-inflammatory effects by inhibiting specific kinases involved in inflammatory pathways. The ability to modulate inflammation can be crucial in treating chronic inflammatory diseases and conditions associated with neurodegeneration .

Case Study 1: In Vivo Efficacy in Tumor Models

A recent study evaluated the efficacy of a related thienopyrimidine compound in mouse models of melanoma. The compound demonstrated significant tumor regression compared to control groups, suggesting that similar derivatives may hold promise for clinical applications .

Case Study 2: Neuroprotection in Animal Models

Another study focused on the neuroprotective effects of thienopyrimidine derivatives in models of Parkinson's disease. Results indicated that these compounds could reduce neuronal loss and improve motor function, highlighting their therapeutic potential for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 3-(1-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperidin-4-yl)oxazolidin-2-one involves its interaction with specific molecular targets within cells. The compound may inhibit key enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit kinases or other signaling proteins, thereby modulating cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature (EP 2 402 347 A1)

The European patent EP 2 402 347 A1 describes several analogues with modifications to the thieno[3,2-d]pyrimidine scaffold. Key examples include:

Table 1: Comparative Analysis of Thieno[3,2-d]pyrimidine Derivatives
Compound Name Structural Modifications Molecular Formula Molar Mass (g/mol) Key Features
3-(1-((2-Chloro-4-Morpholinothieno[3,2-d]pyrimidin-6-yl)Methyl)piperidin-4-yl)oxazolidin-2-one (Main Compound) 6-(Piperidin-4-yl-oxazolidinone)methyl, 2-Cl, 4-morpholine C₁₉H₂₄ClN₅O₃S 437.94 Oxazolidinone enhances hydrogen bonding; piperidine improves solubility .
2-Chloro-6-((2S,6R)-4-Methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine 6-(Piperazinylmethyl) with methanesulfonyl and methyl groups C₂₀H₂₈ClN₅O₃S₂ 502.06 Piperazine substitution may enhance metabolic stability; sulfonyl group increases polarity .
3-(2-(1H-Indazol-4-yl)-4-Morpholinothieno[3,2-d]pyrimidin-6-yl)oxazolidin-2-one 2-Indazole, 6-oxazolidinone C₂₀H₁₇ClN₆O₂S 423.00 Indazole introduces aromatic stacking potential; lower molar mass improves bioavailability .
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-Methyl-benzoimidazol-1-yl)-4-Morpholin-4-yl-thieno[3,2-d]pyrimidine 2-Benzoimidazole, 6-(piperazinylmethyl) C₂₄H₂₈ClN₇O₃S₂ 494.19 Bulky benzoimidazole may hinder target binding; higher molar mass affects pharmacokinetics .

Key Structural and Functional Differences

Substituent Diversity: The main compound uniquely combines oxazolidinone and piperidine, which may synergize for target engagement and solubility. Indazole and benzoimidazole derivatives (e.g., ) introduce planar aromatic systems, favoring interactions with hydrophobic enzyme pockets.

Synthetic Flexibility: The main compound’s methyl-piperidine-oxazolidinone linkage (synthesized via bromomethyl intermediates ) allows modular derivatization, whereas piperazine-based analogues require sulfonylation steps .

Physicochemical Properties :

  • Molar Mass : Ranges from 423.00 to 494.19 g/mol, with the main compound (437.94 g/mol) balancing bulk and bioavailability.
  • Polar Groups : Morpholine (present in all) improves water solubility, while methanesulfonyl (in ) adds polarity but may reduce membrane permeability.

Biological Activity

The compound 3-(1-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperidin-4-yl)oxazolidin-2-one is a complex chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound features several key structural components:

  • Thieno[3,2-d]pyrimidine moiety
  • Morpholine ring
  • Piperidine group
  • Oxazolidinone core

This unique structure contributes to its pharmacological properties, particularly in targeting specific biological pathways.

Molecular Formula and Weight

  • Molecular Formula : C18H24ClN5O2S
  • Molecular Weight : 397.93 g/mol

Research indicates that this compound acts as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in various cellular processes including growth factor signaling and cell survival. Inhibition of PI3K has been linked to anti-cancer activity, making this compound a candidate for cancer treatment .

Therapeutic Applications

  • Anti-Cancer Activity : The compound has shown promise in inhibiting tumor growth in preclinical models. Its ability to modulate PI3K activity suggests it may be effective against hyperproliferative disorders such as cancer .
  • Neurodegenerative Disorders : There is potential for this compound to be utilized in treating neurodegenerative conditions due to its effects on cellular signaling pathways involved in neuronal health .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • Cell Line Tested : Human breast cancer cells (MCF-7)
  • IC50 Value : 0.5 µM (indicating potent cytotoxicity)

In Vivo Studies

Preclinical studies using xenograft models have shown significant tumor reduction when treated with the compound:

  • Model Used : Mouse xenograft model for breast cancer
  • Tumor Volume Reduction : 70% compared to control groups after 4 weeks of treatment.

Comparative Table of Biological Activities

Activity TypeObserved EffectReference
PI3K InhibitionSignificant inhibition observed
CytotoxicityIC50 = 0.5 µM against MCF-7
Tumor Growth Inhibition70% reduction in xenograft model

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:
Optimization involves reagent selection, temperature control, and purification techniques. For example:

  • Morpholine coupling : Refluxing with morpholine (0.01 mol) and formaldehyde (0.02 mol) in ethanol for 10 hours under controlled reflux conditions improves substitution efficiency .
  • Thienopyrimidine core synthesis : Use 2-aminothiophen-3-carboxylic acid esters and cyanoacetic ester with chloroethyl formate to form intermediates, followed by hydrazine hydrate treatment for ring closure .
  • Purification : Recrystallization from ethanol (95%) after ice-water quenching removes unreacted starting materials .

Basic: What analytical methods are recommended for structural characterization?

Methodological Answer:

  • X-ray crystallography : Use PHENIX or CCP4 software for phase determination and refinement. For example, PHENIX’s AutoSol tool resolves electron density maps for the thienopyrimidine core .
  • NMR/LC-MS : Confirm substitution patterns via 1^1H/13^13C NMR (e.g., morpholine proton integration at δ 3.5–3.7 ppm) and high-resolution MS for molecular ion validation .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s pharmacological activity?

Methodological Answer:

  • Derivatization : Synthesize analogs by varying the morpholine (e.g., replacing with piperazine) or oxazolidinone moieties. Use methods from pyrazolopyrimidine SAR studies, such as introducing thiazolidinone groups to assess anti-inflammatory activity .
  • Biological assays : Test COX-1/COX-2 inhibition (in vitro) and formalin-induced edema (in vivo) with celecoxib/diclofenac as controls. Prioritize compounds with >50% inhibition at 10 μM .

Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Dose-response validation : Replicate assays at multiple concentrations (e.g., 1–100 μM) to identify non-linear effects.
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models .
  • Target engagement studies : Employ SPR (surface plasmon resonance) to confirm direct binding to proposed targets (e.g., kinase domains).

Advanced: What computational tools are suitable for studying binding interactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions between the morpholine-thienopyrimidine core and ATP-binding pockets (e.g., kinases). Validate with Phaser for crystallographic data integration .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of piperidin-4-yl-oxazolidinone conformers in aqueous environments .

Advanced: How to address purification challenges due to polar byproducts?

Methodological Answer:

  • HPLC optimization : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate oxazolidinone isomers.
  • Ion-exchange chromatography : Apply for basic impurities (e.g., unreacted piperidine derivatives) using Dowex® 50WX4 resin .

Advanced: Can flow chemistry improve scalability and reproducibility?

Methodological Answer:

  • Continuous-flow setup : Adapt the Omura-Sharma-Swern oxidation protocol for diazomethane intermediates. Optimize parameters (flow rate, temperature) via Design of Experiments (DoE) to achieve >90% conversion .
  • In-line monitoring : Use UV-Vis or FTIR for real-time analysis of key intermediates (e.g., thienopyrimidine ring formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperidin-4-yl)oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-(1-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperidin-4-yl)oxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.